(3-Methyl-1,1-dioxothietan-3-yl)methanethiol
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Overview
Description
It has a molecular formula of C5H10O2S2 and a molecular weight of 166.25 g/mol. This compound is notable for its unique structure, which includes a thietane ring with a dioxo substitution, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of (3-Methyl-1,1-dioxothietan-3-yl)methanethiol involves several steps. One common method is the dioxothietanylation of heterocycles. For instance, 3,5-substituted 1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles can be prepared by treating NH-1,2,4-triazole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole in tert-butanol in the presence of sodium tert-butoxide . This reaction occurs regioselectively and yields the desired product in 39-64% yields
Chemical Reactions Analysis
(3-Methyl-1,1-dioxothietan-3-yl)methanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Thietane 1,1-dioxides, such as this compound, are known to act as Michael acceptors and readily add ethanol, hydrogen sulfide, thiophenol, and amines in the presence of bases . These reactions typically yield high amounts of 3-substituted thietane 1,1-dioxides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications. It has been studied for its anti-aggregation activity, particularly in the context of pharmaceutical chemistry. For example, salts containing thietanyl and dioxothietanyl rings have been synthesized and shown to exhibit anti-aggregation properties . Additionally, (3-Methyl-1,1-dioxothietan-3-yl)methanethiol is used in research related to its chemical synthesis and potential biological activities.
Mechanism of Action
Comparison with Similar Compounds
(3-Methyl-1,1-dioxothietan-3-yl)methanethiol can be compared to other thiomacrolactones and thietane derivatives. Similar compounds include 3-methyl-1-ethylxanth-8-ylthio derivatives, which also exhibit anti-aggregation properties . The unique dioxo substitution on the thietane ring of this compound distinguishes it from other similar compounds, potentially offering different reactivity and biological activity profiles.
Biological Activity
Overview
(3-Methyl-1,1-dioxothietan-3-yl)methanethiol, with the molecular formula C5H10O2S2 and a molecular weight of 166.25 g/mol, is a sulfur-containing compound that has garnered attention for its potential biological activities. Its unique thietane ring structure with dioxo substitution positions it as an interesting subject for various chemical and biological studies, particularly in the field of pharmaceutical chemistry.
The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution. Notably, it acts as a Michael acceptor, allowing it to readily react with nucleophiles like ethanol, hydrogen sulfide, thiophenol, and amines in the presence of bases.
Research indicates that this compound exhibits anti-aggregation properties , making it a candidate for further exploration in drug development. The mechanism through which this compound exerts its biological effects involves interaction with cellular components that may influence aggregation processes relevant to various diseases.
Case Studies
- Anti-Aggregation Activity : A study focused on the synthesis of salts containing thietanyl and dioxothietanyl rings demonstrated their efficacy in inhibiting protein aggregation, which is a critical factor in neurodegenerative diseases such as Alzheimer's.
- Metabolomic Analysis : In a broader context, the compound's interaction with biological systems was evaluated through metabolomic studies. These studies revealed that exposure to mixtures containing this compound altered metabolic pathways associated with oxidative stress and cell proliferation in MCF-7 breast cancer cells . This suggests a potential role in modulating cellular responses to stressors.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds known for their biological effects:
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Thietane derivative | Anti-aggregation |
3-methyl-1-(methylthio)-2-butene | Sulfur-containing hydrocarbon | Foul odor production in insects |
3-methylcyclopentanedione | Cyclic ketone | Potential metabolic effects |
Research Findings
Recent studies have highlighted the importance of understanding the interactions between this compound and various biological systems. The following findings are noteworthy:
- Cell Proliferation : Exposure to this compound has been linked to alterations in gene expression related to cell cycle regulation and proliferation pathways .
- Oxidative Stress Response : The compound's ability to influence oxidative stress markers suggests a protective role against cellular damage .
Properties
IUPAC Name |
(3-methyl-1,1-dioxothietan-3-yl)methanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S2/c1-5(2-8)3-9(6,7)4-5/h8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWDXMVGEIRMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)C1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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